

In-Depth Technical Guide: 1-Amino-3,3-dimethylbutan-2-one Hydrochloride

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Compound of Interest

Compound Name: 1-Amino-3,3-dimethylbutan-2-one hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Amino-3,3-dimethylbutan-2-one hydrochloride**, a chemical compound of interest in synthetic and medicinal chemistry. This document details its physicochemical properties, a proposed synthesis protocol, and relevant safety information.

Core Physicochemical Data

1-Amino-3,3-dimethylbutan-2-one hydrochloride, also known as aminopinacolone hydrochloride, is the hydrochloride salt of an amino ketone. Its fundamental properties are summarized below for easy reference.

Property	Value	Source(s)
Molecular Weight	151.63 g/mol	[1] [2]
Molecular Formula	C ₆ H ₁₄ ClNO	[2]
IUPAC Name	1-amino-3,3-dimethylbutan-2-one;hydrochloride	[1]
CAS Number	33119-72-1	[1] [2]
Appearance	White to Yellow Solid	
Boiling Point	155.5°C at 760mmHg	[3]
Density	0.896g/cm ³	[3]
SMILES	CC(C)(C)C(=O)CN.Cl	[1]

Molecular Structure

The structure of **1-Amino-3,3-dimethylbutan-2-one hydrochloride** features a tert-butyl group attached to a ketone, with an adjacent primary amine group, forming a hydrochloride salt.

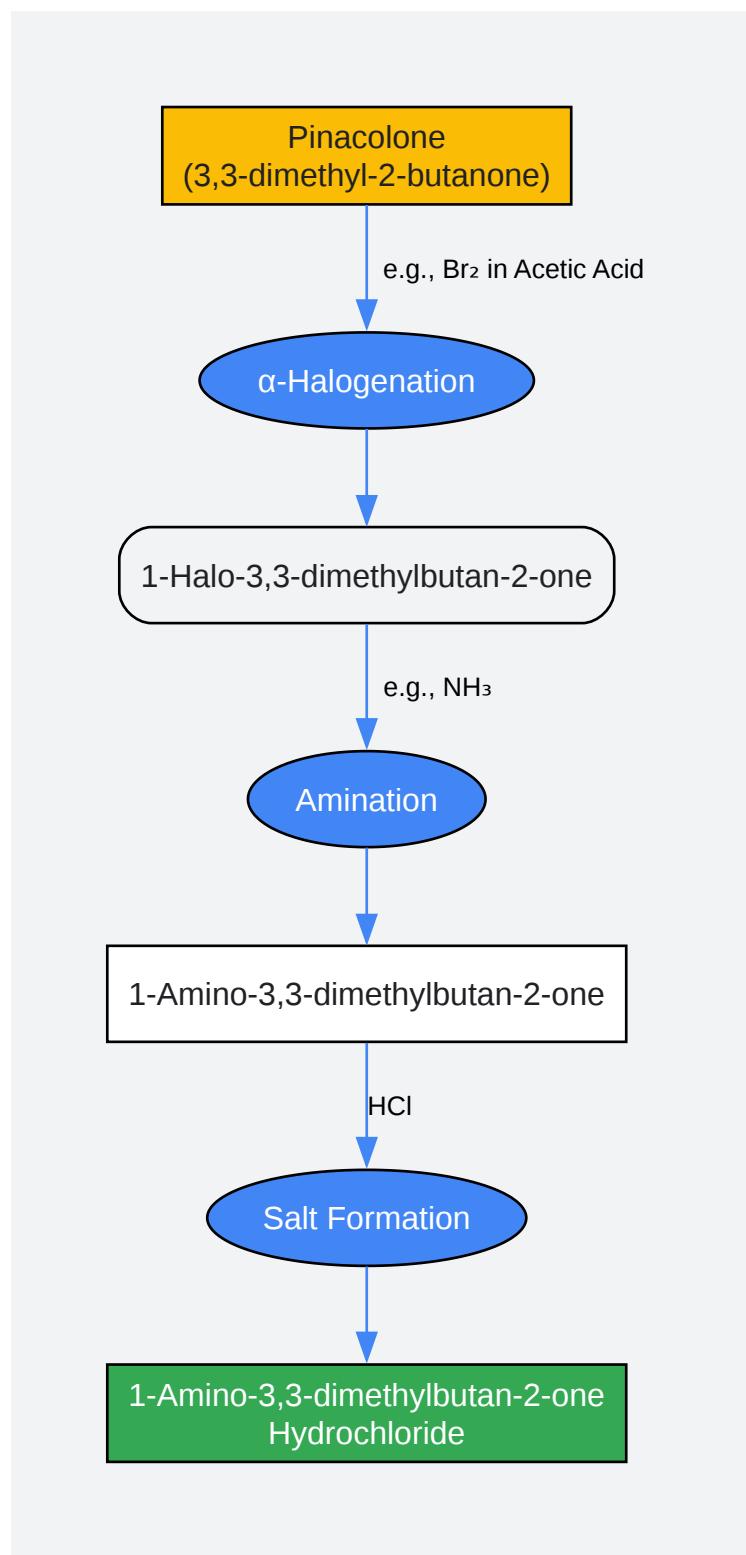
Caption: Molecular structure of **1-Amino-3,3-dimethylbutan-2-one hydrochloride**.

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **1-Amino-3,3-dimethylbutan-2-one hydrochloride** is not readily available in the searched literature, a plausible and commonly employed synthetic route for α -amino ketones involves a two-step process starting from the corresponding ketone.

Proposed Synthesis Pathway:

The synthesis can be logically approached via the α -halogenation of pinacolone (3,3-dimethyl-2-butanone), followed by nucleophilic substitution with an amine source.



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Caption: Proposed synthetic workflow for **1-Amino-3,3-dimethylbutan-2-one hydrochloride**.

Step 1: α -Halogenation of Pinacolone

This reaction introduces a halogen atom at the α -position to the carbonyl group, creating a reactive intermediate.

- Materials: Pinacolone, a halogenating agent (e.g., Bromine (Br_2), N-Bromosuccinimide (NBS), or Sulfuryl chloride (SO_2Cl_2)), and an acidic catalyst (e.g., acetic acid or a Lewis acid).
- General Procedure:
 - Dissolve pinacolone in a suitable solvent, such as acetic acid or a chlorinated solvent.
 - Under acidic conditions, the ketone will form a small amount of its enol tautomer.
 - Slowly add the halogenating agent to the solution. The enol acts as a nucleophile and attacks the electrophilic halogen.
 - The reaction is typically monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material.
 - Upon completion, the reaction mixture is worked up to isolate the α -haloketone intermediate. This may involve quenching excess halogen, extraction, and purification by distillation or chromatography.

Step 2: Amination of 1-Halo-3,3-dimethylbutan-2-one

The halogen at the α -position is a good leaving group, susceptible to nucleophilic attack by an amine.

- Materials: 1-Halo-3,3-dimethylbutan-2-one intermediate, an ammonia source (e.g., aqueous ammonia, alcoholic ammonia, or a protected amine equivalent like hexamethylenetetramine followed by hydrolysis), and a suitable solvent (e.g., ethanol, methanol, or a polar aprotic solvent).
- General Procedure:
 - Dissolve the α -haloketone in a suitable solvent.

- Add an excess of the ammonia source to the solution. Using a large excess of ammonia helps to minimize the formation of di- and tri-substituted byproducts.
- The reaction mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete as indicated by TLC or other analytical methods.
- Upon completion, the solvent is typically removed under reduced pressure. The crude product is then purified to isolate the free base, 1-amino-3,3-dimethylbutan-2-one.

Step 3: Hydrochloride Salt Formation

The final step involves the conversion of the free amine to its more stable hydrochloride salt.

- Materials: 1-Amino-3,3-dimethylbutan-2-one, hydrochloric acid (e.g., as a solution in a non-polar solvent like diethyl ether or isopropanol, or as gaseous HCl), and a non-polar solvent.
- General Procedure:
 - Dissolve the purified 1-amino-3,3-dimethylbutan-2-one in a suitable non-polar solvent.
 - Slowly add a solution of hydrochloric acid to the stirred solution.
 - The hydrochloride salt, being less soluble in the non-polar solvent, will precipitate out of the solution.
 - The solid product is collected by filtration, washed with a small amount of cold solvent to remove any impurities, and dried under vacuum.

Biological Activity and Applications

Currently, there is a lack of specific information in the public domain regarding the detailed biological activity, signaling pathways, or direct applications of **1-Amino-3,3-dimethylbutan-2-one hydrochloride** in drug development. As a small molecule containing both a ketone and an amino group, it holds potential as a building block in the synthesis of more complex molecules with potential therapeutic applications. Further research is required to elucidate its specific biological functions and potential as a lead compound or intermediate in medicinal chemistry.

Safety Information

Hazard Statements:

- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.

Precautionary Statements:

- Avoid breathing dust/fume/gas/mist/vapors/spray.
- Wash skin thoroughly after handling.
- Use only outdoors or in a well-ventilated area.
- Wear protective gloves/eye protection/face protection.

For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

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References

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